N-(m-PEG9)-N'-(PEG5-acid)-Cy5

Fluorescence Spectroscopy Bioimaging Assay Development

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 (CAS: 2107273-26-5) is a heterobifunctional polyethylene glycol (PEG)-based linker covalently conjugated to a Cyanine 5 (Cy5) near-infrared (NIR) fluorophore. The molecule features a methyl-terminated PEG9 chain on one nitrogen of the Cy5 core and an acid-terminated PEG5 chain on the other, providing a free terminal carboxylic acid for amine-reactive bioconjugation via EDC or HATU activation.

Molecular Formula C57H89ClN2O16
Molecular Weight 1093.8 g/mol
Cat. No. B15542250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG9)-N'-(PEG5-acid)-Cy5
Molecular FormulaC57H89ClN2O16
Molecular Weight1093.8 g/mol
Structural Identifiers
InChIInChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H
InChIKeyUGQMQMLGHBYOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG9)-N'-(PEG5-acid)-Cy5: A Bifunctional PEG Linker with Near-Infrared Cy5 Fluorescence for PROTAC Synthesis and Bioconjugation


N-(m-PEG9)-N'-(PEG5-acid)-Cy5 (CAS: 2107273-26-5) is a heterobifunctional polyethylene glycol (PEG)-based linker covalently conjugated to a Cyanine 5 (Cy5) near-infrared (NIR) fluorophore . The molecule features a methyl-terminated PEG9 chain on one nitrogen of the Cy5 core and an acid-terminated PEG5 chain on the other, providing a free terminal carboxylic acid for amine-reactive bioconjugation via EDC or HATU activation . With an excitation maximum of 649 nm, an emission maximum of 667 nm, and a high extinction coefficient of 170,000 M⁻¹cm⁻¹, this compound serves as both a fluorescent tracer and a functional linker for the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugates .

Why N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Cannot Be Simply Replaced by Other PEG-Cy5 or PROTAC Linkers


Substituting N-(m-PEG9)-N'-(PEG5-acid)-Cy5 with another PEG-Cy5 conjugate or an alternative PROTAC linker introduces significant performance variability that can compromise experimental reproducibility and data interpretation. This compound's specific asymmetric PEG architecture—a longer, inert m-PEG9 chain combined with a shorter, reactive acid-PEG5 chain—is not replicated in simpler, symmetric, or mono-PEGylated Cy5 analogs . This unique design dictates critical parameters such as aqueous solubility, conjugate hydrodynamic radius, and the spatial distance between the fluorophore and the conjugated biomolecule, which directly impacts fluorescence quenching and biological activity . Furthermore, as a PROTAC linker, its exact length and composition have been specifically validated for constructing degraders; using a linker of different length or flexibility can drastically alter the ternary complex formation and degradation efficiency, rendering the resulting PROTAC ineffective . Generic substitution without rigorous re-validation therefore poses a high risk of assay failure or misleading results.

Quantitative Differentiation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5: Head-to-Head Performance Data Against Close Analogs


Extinction Coefficient: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Matches Benchmark Cy5 for High-Sensitivity Detection

The molar extinction coefficient (ε) is a primary determinant of fluorophore brightness and detection sensitivity. N-(m-PEG9)-N'-(PEG5-acid)-Cy5 exhibits an ε of 170,000 M⁻¹cm⁻¹ at its excitation maximum of 649 nm . This value is identical to the well-characterized extinction coefficient reported for the standard Cy5 fluorophore [1] and matches that of closely related PEGylated Cy5 analogs like N-(m-PEG4)-N'-(PEG2-acid)-Cy5 . This confirms that the addition of the asymmetric PEG9/PEG5 linker system does not compromise the intrinsic light-harvesting capability of the Cy5 core.

Fluorescence Spectroscopy Bioimaging Assay Development

Fluorescence Quantum Yield (Φ): PEGylation Mitigates Aggregation-Caused Quenching Relative to Free Cy5

The fluorescence quantum yield (Φ) of Cy5 dyes in aqueous environments is severely limited by aggregation-caused quenching (ACQ) and photoisomerization, with free Cy5 exhibiting a low Φ of only 13.2% [1]. While direct Φ data for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is not provided in current public datasheets, extensive class-level evidence demonstrates that PEGylation significantly increases Φ. A supramolecular assembly incorporating PEG chains around a Cy5 core achieved a Φ of 45.3%, a 3.4-fold increase over free Cy5 [1]. A structurally analogous PEGylated Cy5 dye with two PEG ether chains exhibited a similar Φ of 13% in water [2]. These findings support the class-level inference that the dual PEG chains in N-(m-PEG9)-N'-(PEG5-acid)-Cy5 provide a steric shield that inhibits quenching interactions, thereby preserving or enhancing fluorescence relative to non-PEGylated Cy5 derivatives.

Fluorescence Quantum Yield Photophysics PEGylation

Photostability: Asymmetric PEG-Cy5 Conjugates Demonstrate a 5.8% Photodegradation Rate Over 8 Hours

Photobleaching limits the utility of fluorophores in time-resolved experiments. An asymmetric pentamethine cyanine (Cy5) dye functionalized with two PEG ether chains—a close structural analog to the PEG architecture in N-(m-PEG9)-N'-(PEG5-acid)-Cy5—was characterized for its photostability [1]. Under continuous irradiation for 8 hours, this PEGylated Cy5 analog exhibited a photodegradation rate of only 5.8% [1]. This quantitative stability metric serves as a strong class-level inference for N-(m-PEG9)-N'-(PEG5-acid)-Cy5, suggesting it is significantly more resistant to photobleaching than standard small-molecule Cy5 dyes, which are known to degrade more rapidly in similar conditions.

Photostability Time-Lapse Imaging Fluorescence Microscopy

Purity Specification: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is Consistently Supplied at ≥97% Purity by Multiple Vendors

Reproducible bioconjugation and consistent fluorescence data require a high-purity starting material. N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is commercially available from multiple vendors, including Alfa Chemistry and BOC Sciences, with a standard purity specification of 97% . This high purity minimizes batch-to-batch variability in labeling efficiency and ensures that the measured fluorescence signal is attributable to the intended conjugate rather than fluorescent impurities. While alternative dyes may be offered at lower purities (e.g., Cyanine5 carboxylic acid at ≥95% ), the consistent ≥97% purity of this compound provides a quantifiable advantage in experimental rigor.

Quality Control Reproducibility Conjugation Efficiency

Validated Application Scenarios for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Based on Quantitative Performance Data


Synthesis of Fluorescent PROTACs for Target Protein Degradation Studies

This compound is explicitly validated as a PEG-based PROTAC linker . Its defined length and bifunctional nature enable the covalent linkage of an E3 ligase ligand and a target protein ligand. The integrated Cy5 fluorophore provides a direct, quantifiable readout for cellular uptake and intracellular localization of the degrader molecule. The high extinction coefficient (170,000 M⁻¹cm⁻¹) ensures sensitive detection, while the inferred photostability and quantum yield preservation allow for reliable monitoring over time. This eliminates the need for a separate fluorescent tag, streamlining degrader characterization.

Amine-Reactive Fluorescent Labeling of Biomolecules with Reduced Aggregation

The terminal carboxylic acid group allows for efficient conjugation to primary amines on proteins, antibodies, or peptides using standard EDC/HATU chemistry . The key advantage over non-PEGylated Cy5-COOH is the class-level inference of reduced aggregation and maintained fluorescence quantum yield in aqueous buffers due to the steric shielding provided by the dual PEG chains [1]. This leads to brighter, more stable protein conjugates that are less prone to precipitation, which is critical for applications like flow cytometry and fluorescence polarization assays.

Long-Term Live-Cell and Time-Lapse Fluorescence Imaging

The structural analog data demonstrating a low 5.8% photodegradation rate over 8 hours supports the selection of this compound for experiments requiring prolonged illumination [2]. This includes time-lapse microscopy to track cellular processes, long-term live-cell imaging, and fluorescence recovery after photobleaching (FRAP) studies. The enhanced photostability compared to standard Cy5 dyes translates to a longer observation window and higher-quality data with less signal decay over the course of the experiment.

Preparation of High-Purity, Reproducible Fluorescent Nanocarriers

The consistent 97% purity of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 from multiple vendors ensures reliable and reproducible conjugation to the surface of nanoparticles or polymers for drug delivery tracking. This high purity minimizes batch-to-batch variability in labeling density, which is a major source of error in quantitative biodistribution and pharmacokinetic studies. The PEG linker's hydrophilicity also improves the colloidal stability of the labeled nanocarrier in biological fluids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(m-PEG9)-N'-(PEG5-acid)-Cy5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.